molecular formula C17H21NO3 B1324841 Ethyl 4-oxo-4-[4-(3-pyrrolinomethyl)phenyl]butyrate CAS No. 898764-89-1

Ethyl 4-oxo-4-[4-(3-pyrrolinomethyl)phenyl]butyrate

Cat. No.: B1324841
CAS No.: 898764-89-1
M. Wt: 287.35 g/mol
InChI Key: BWFRNKSRNJKOOB-UHFFFAOYSA-N
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Description

Ethyl 4-oxo-4-[4-(3-pyrrolinomethyl)phenyl]butyrate is a chemical compound with the molecular formula C17H21NO3 and a molecular weight of 287.35 g/mol. It is a derivative of butyric acid and features a pyrrolidine ring attached to a phenyl group, which is further connected to a butyrate ester. This compound is known for its potential therapeutic and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 4-oxo-4-[4-(3-pyrrolinomethyl)phenyl]butyrate typically involves the following steps:

    Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through the reaction of an appropriate amine with a suitable aldehyde or ketone under acidic or basic conditions.

    Attachment to the Phenyl Group: The pyrrolidine ring is then attached to a phenyl group through a nucleophilic substitution reaction.

    Formation of the Butyrate Ester: The final step involves the esterification of the phenyl-pyrrolidine intermediate with butyric acid or its derivatives under acidic conditions to form the butyrate ester.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This typically includes the use of automated reactors, controlled temperature and pressure conditions, and purification techniques such as distillation and crystallization .

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-oxo-4-[4-(3-pyrrolinomethyl)phenyl]butyrate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the ketone group to an alcohol.

    Substitution: Nucleophilic substitution reactions can occur at the ester or pyrrolidine ring positions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.

    Substitution: Nucleophiles like amines or alkoxides can be used under basic conditions.

Major Products Formed

    Oxidation: Carboxylic acids or ketones.

    Reduction: Alcohols.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Ethyl 4-oxo-4-[4-(3-pyrrolinomethyl)phenyl]butyrate has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Investigated for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the production of pharmaceuticals and fine chemicals.

Mechanism of Action

The mechanism of action of ethyl 4-oxo-4-[4-(3-pyrrolinomethyl)phenyl]butyrate involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and biological context.

Comparison with Similar Compounds

Ethyl 4-oxo-4-[4-(3-pyrrolinomethyl)phenyl]butyrate can be compared with other similar compounds, such as:

    Ethyl 4-oxo-4-[4-(2,5-dihydropyrrol-1-ylmethyl)phenyl]butyrate: Similar structure but with a different pyrrolidine ring configuration.

    Ethyl 4-oxo-4-[4-(pyrrolidin-1-ylmethyl)phenyl]butyrate: Similar structure but with a fully saturated pyrrolidine ring.

These compounds share structural similarities but may exhibit different chemical and biological properties due to variations in their ring configurations and substituents .

Properties

IUPAC Name

ethyl 4-[4-(2,5-dihydropyrrol-1-ylmethyl)phenyl]-4-oxobutanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H21NO3/c1-2-21-17(20)10-9-16(19)15-7-5-14(6-8-15)13-18-11-3-4-12-18/h3-8H,2,9-13H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BWFRNKSRNJKOOB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CCC(=O)C1=CC=C(C=C1)CN2CC=CC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H21NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90643061
Record name Ethyl 4-{4-[(2,5-dihydro-1H-pyrrol-1-yl)methyl]phenyl}-4-oxobutanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90643061
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

287.35 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

898764-89-1
Record name Ethyl 4-{4-[(2,5-dihydro-1H-pyrrol-1-yl)methyl]phenyl}-4-oxobutanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90643061
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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